Dimethyl-d6 Trisulfide

描述

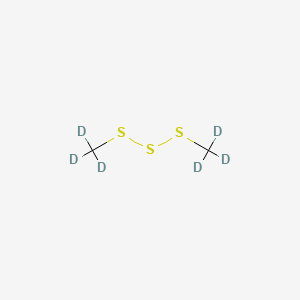

Dimethyl-d6 Trisulfide is a deuterium-labeled version of Dimethyl Trisulfide, an organic chemical compound with the chemical formula C2D6S3. It is a flammable liquid with a distinct foul odor, detectable at extremely low concentrations. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl-d6 Trisulfide can be synthesized through several methods. One common method involves the reaction of methanethiol with hydrogen sulfide in the presence of a copper (II) catalyst. Another method includes the reaction of methanethiol with sulfur dichloride . The general reaction conditions involve moderate temperatures and controlled environments to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often utilizing advanced purification techniques such as distillation and chromatography to separate the desired product from impurities.

化学反应分析

Types of Reactions

Dimethyl-d6 Trisulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized by meta-chloroperoxybenzoic acid to form the corresponding S-monoxide, CH3S(O)SSCH3.

Decomposition: On heating at 80°C, it decomposes to a mixture of dimethyl di-, tri-, and tetrasulfides.

Substitution: It can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like meta-chloroperoxybenzoic acid and sulfur dichloride. The reactions typically occur under controlled temperatures and in the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various sulfur-containing compounds such as dimethyl disulfide, dimethyl tetrasulfide, and S-monoxide derivatives .

科学研究应用

Dimethyl-d6 Trisulfide has a wide range of scientific research applications:

作用机制

The mechanism by which Dimethyl-d6 Trisulfide exerts its effects involves its interaction with molecular targets and pathways. For instance, as a cyanide antidote, it converts cyanide to thiocyanate, a less toxic compound, through a series of biochemical reactions . This conversion helps mitigate the toxic effects of cyanide poisoning.

相似化合物的比较

Similar Compounds

Dimethyl Disulfide (C2H6S2): Similar in structure but with one less sulfur atom.

Dimethyl Tetrasulfide (C2H6S4): Contains one additional sulfur atom compared to Dimethyl-d6 Trisulfide and exhibits different reactivity and stability.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and analytical applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific experiments, providing insights that are not possible with non-labeled compounds.

生物活性

Dimethyl-d6 trisulfide (DMTS-d6) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with DMTS-d6, providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

This compound (C₂H₆S₃) is a deuterated form of dimethyl trisulfide, characterized by the presence of three sulfur atoms in its molecular structure. The deuteration (d6) indicates that six hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of DMTS-d6 can be achieved through several methods, including:

- Chemical Synthesis : Involves the reaction of dimethyl sulfide with sulfur in the presence of catalysts.

- Biological Synthesis : Certain bacteria can produce DMTS-d6 as a metabolic byproduct, which may enhance plant growth by improving sulfur nutrition.

Antioxidant Properties

Research indicates that DMTS-d6 exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The mechanism by which DMTS-d6 exerts its antioxidant effects includes:

- Scavenging Free Radicals : DMTS-d6 can neutralize reactive oxygen species (ROS), thus preventing cellular damage.

- Enhancing Antioxidant Enzymes : It may stimulate the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that DMTS-d6 can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL depending on the bacterial strain.

- Fungal Activity : While its antifungal activity is less pronounced, some studies report effectiveness against Candida albicans with MICs between 16 to 128 µg/mL.

Cytotoxicity

The cytotoxic effects of DMTS-d6 have been evaluated in various cell lines. While some studies indicate low toxicity at certain concentrations, others suggest that higher doses may lead to cytotoxicity in mammalian cells. The compound's safety profile necessitates careful consideration when used in therapeutic contexts.

Case Studies

- Plant Growth Promotion : A study involving Nicotiana attenuata showed that DMTS produced by beneficial bacteria enhanced plant growth by improving sulfur uptake. This finding underscores the potential agricultural applications of DMTS as a biostimulant.

- Antimicrobial Efficacy : In a comparative study, DMTS-d6 was tested alongside other sulfur compounds for their antimicrobial properties. Results indicated that DMTS-d6 had comparable or superior activity against specific bacterial strains, highlighting its potential as an alternative antimicrobial agent.

Data Table: Biological Activities of this compound

属性

IUPAC Name |

trideuterio-(trideuteriomethyltrisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLKYXPLRWGSE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SSSC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312392 | |

| Record name | Trisulfide, di(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-93-5 | |

| Record name | Trisulfide, di(methyl-d3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisulfide, di(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。